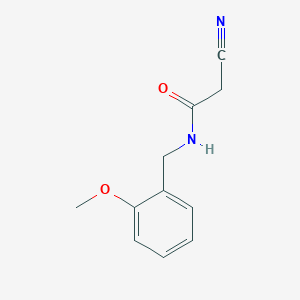

2-氰基-N-(2-甲氧基苄基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

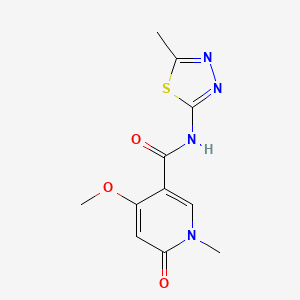

2-Cyano-N-(2-methoxybenzyl)acetamide is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic systems. While the provided papers do not directly discuss 2-cyano-N-(2-methoxybenzyl)acetamide, they do provide insight into similar compounds and their utility in heterocyclic synthesis. These compounds are valuable in the field of medicinal chemistry due to their potential biological activities.

Synthesis Analysis

The synthesis of related compounds, such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, involves the reaction of amino-cyano heterocycles with cyanoacetate derivatives to form cyanoacetamido precursors . These precursors can then undergo various synthetic pathways, including regioselective attacks and cyclization, to produce a diverse range of heterocyclic derivatives. The synthetic procedures are noted for their simplicity, often involving one-pot reactions under mild conditions, which is advantageous for the production of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 2-cyano-N-(2-methoxybenzyl)acetamide would likely feature a cyanoacetamido moiety, which is a common functional group in the synthesis of heterocyclic compounds. This moiety is reactive and can participate in multiple reaction pathways to create complex heterocyclic structures. The presence of a methoxybenzyl group suggests potential for electronic effects that could influence the reactivity and orientation of subsequent chemical reactions.

Chemical Reactions Analysis

The cyanoacetamido moiety in compounds similar to 2-cyano-N-(2-methoxybenzyl)acetamide is highly reactive and can engage in various chemical reactions. These reactions include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . The outcome of these reactions is the formation of heterocyclic compounds with different rings, such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin, which are significant in pharmaceutical chemistry.

Physical and Chemical Properties Analysis

科学研究应用

模型化合物中的光反应性

- 光反应性研究:研究了与 N-(4-羟基-3-甲氧基苄基)乙酰胺键合的取代硝基苄基基团分子的光反应性。这些化合物在 363 nm 辐照下表现出受苄基基团的键合类型和取代影响的分解速率。该研究强调了电子特性对这些化合物光反应性的影响 (Katritzky 等人,2003)。

抗肿瘤活性

- 抗肿瘤特性:研究表明,2-氰基-N-(2-甲氧基苄基)乙酰胺的衍生物,如 5-乙酰氨基-1-(甲氧基苄基)异吲哚酮,可抑制肿瘤细胞系的增殖,并可诱导白血病细胞凋亡。这突出了其作为抗肿瘤剂的潜力 (Zhang 等人,2019)。

酶促反应

- 酶促反应:研究了来自南极假丝酵母的脂肪酶 B 催化与 2-氰基-N-(2-甲氧基苄基)乙酰胺结构相关的化合物的对映选择性酯交换的能力。这在合成昆虫生长调节剂方面具有意义 (Brunet 等人,1999)。

代谢研究

- 代谢途径:对 N-苄基苯乙胺(包括 N-2-甲氧基苄基化化合物)的研究揭示了它们在不同物种中的代谢见解。此类研究对于了解这些化合物的生物转化至关重要 (Šuláková 等人,2021)。

合成和化学反应性

- 合成和反应性:该化合物已被用作合成各种杂环体系的重要中间体,表明其在化学合成中的多功能性 (Gouda 等人,2015)。

在染料和纺织工业中的应用

- 染料和纺织应用:2-氰基-N-(2-甲氧基苄基)乙酰胺的衍生物已用于合成用于纺织整理的新型抗菌染料,展示了其在工业应用中的实用性 (Shams 等人,2011)。

安全和危害

According to the safety information provided by Sigma-Aldrich, 2-cyano-N-(2-methoxybenzyl)acetamide is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .

作用机制

Target of Action

Cyanoacetamide derivatives, to which 2-cyano-n-(2-methoxybenzyl)acetamide belongs, are known to be precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It is known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

It is known that cyanoacetamide derivatives are important precursors for the synthesis of various organic heterocycles .

Result of Action

It is known that many derivatives of cyanoacetamide have diverse biological activities .

属性

IUPAC Name |

2-cyano-N-[(2-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-15-10-5-3-2-4-9(10)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIXCBJYTYTCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2545840.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B2545844.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride](/img/structure/B2545845.png)

![3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2545846.png)

![5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2545847.png)

![3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)